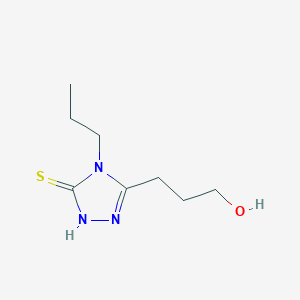
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is thought to act as a thiol-containing compound that can react with other molecules through the formation of disulfide bonds. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been used in studies of oxidative stress. This compound has also been shown to bind to a variety of metal ions, and has been used in studies of metal ion binding. In addition, this compound has been shown to have anti-inflammatory properties, and has been used in studies of inflammation.
実験室実験の利点と制限
One advantage of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Another advantage is that this compound has a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand its biochemical and physiological effects. Another area of research could be to investigate the potential therapeutic applications of this compound, particularly in the treatment of oxidative stress and inflammation. Additionally, this compound could be used in studies of metal ion binding, with the goal of developing new metal ion sensors or chelators. Finally, this compound could be used in studies of thiol-containing compounds, in order to better understand the role of thiols in biological processes.
合成法
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized using a variety of methods, including the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-chloro-1-propanol in the presence of a base. Other methods include the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-bromo-1-propanol or 3-iodo-1-propanol. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
科学的研究の応用
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and is commonly used as a reagent in experiments involving thiol-containing compounds. This compound has also been used in studies of oxidative stress, as it has been shown to have antioxidant properties. In addition, this compound has been used in studies of metal ion binding, as it has been shown to bind to a variety of metal ions.
特性
IUPAC Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h12H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCEWDVFDTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

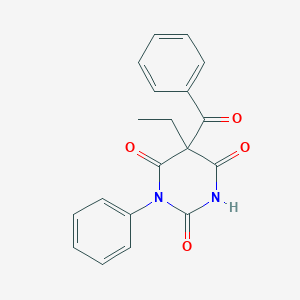

![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
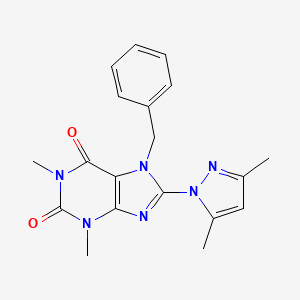
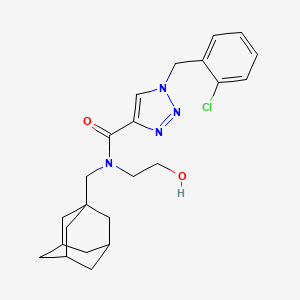
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
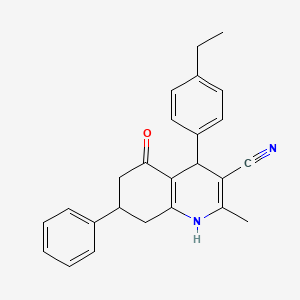
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)
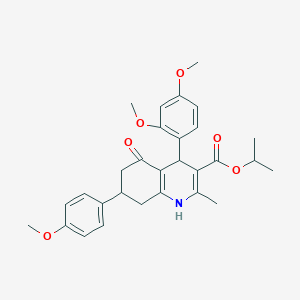
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5036971.png)
![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
